molecular formula C9H14O3 B1605687 3-Acetylheptane-2,6-dione CAS No. 29214-57-1

3-Acetylheptane-2,6-dione

Cat. No.: B1605687
CAS No.: 29214-57-1
M. Wt: 170.21 g/mol
InChI Key: RQZJIXZNJBCGQC-UHFFFAOYSA-N
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Description

3-Acetylheptane-2,6-dione is an organic compound with the molecular formula C(9)H({14})O(_3) It is a diketone, meaning it contains two ketone groups

Scientific Research Applications

3-Acetylheptane-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylheptane-2,6-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base like sodium ethoxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylheptane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diketones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-acetylheptane-2,6-dione depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

    2,4-Pentanedione: Another diketone with similar reactivity but different structural properties.

    3-Acetylpentane-2,4-dione: A structurally related compound with comparable chemical behavior.

Uniqueness: 3-Acetylheptane-2,6-dione is unique due to its specific molecular structure, which imparts distinct reactivity and potential applications. Its longer carbon chain compared to similar diketones like 2,4-pentanedione provides different physical and chemical properties, making it suitable for specialized applications.

Properties

IUPAC Name

3-acetylheptane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6(10)4-5-9(7(2)11)8(3)12/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZJIXZNJBCGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183473
Record name 3-Acetylheptane-2,6-dione
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URL https://comptox.epa.gov/dashboard/DTXSID50183473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29214-57-1
Record name 3-Acetyl-2,6-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29214-57-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetylheptane-2,6-dione
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Record name 29214-57-1
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Record name 3-Acetylheptane-2,6-dione
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Record name 3-acetylheptane-2,6-dione
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Synthesis routes and methods

Procedure details

60 g of 2,4-pentandione and 0.1 g of triethyl amine were mixed, and 28 g of 2-butanone was added dropwise at room temperature. The mixture was stirred for 42 hours and the raw product was distilled off. Re-distillation gave 31.4 g of 3-acetyl-2,6-heptandione.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
28 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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